(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine is a compound belonging to the benzothiazole family, characterized by the presence of a trifluoromethyl group at the 2-position and a methanamine group at the 6-position of the benzothiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine can be achieved through various synthetic pathways. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol with a catalytic quantity of glacial acetic acid . Another approach includes the use of microwave irradiation and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of agrochemicals and photographic sensitizers.
Mechanism of Action
The mechanism of action of (2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit key enzymes or disrupt cellular processes essential for microbial survival. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-(Trifluoromethyl)thio)benzo[d]thiazol-2-amine: Shares a similar benzothiazole core but with a trifluoromethylthio group instead of a methanamine group.
2-(Benzo[d]thiazol-2-yl)-8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones: Another benzothiazole derivative with different substituents.
Uniqueness
(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C9H7F3N2S |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
[2-(trifluoromethyl)-1,3-benzothiazol-6-yl]methanamine |
InChI |
InChI=1S/C9H7F3N2S/c10-9(11,12)8-14-6-2-1-5(4-13)3-7(6)15-8/h1-3H,4,13H2 |
InChI Key |
WMVRJNNKTNFVOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CN)SC(=N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.